O,O'-Fluorecein dibenzyl ether

Description

Molecular Architecture and Electronic Configuration

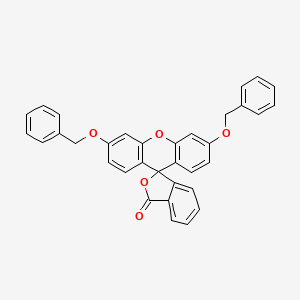

O,O'-Fluorescein dibenzyl ether features a xanthene core (fluorescein backbone) with two carboxyl groups esterified by benzyl groups. The molecular formula C₃₄H₂₄O₅ reflects this structure:

- Xanthene core : A planar, conjugated system enabling intense fluorescence.

- Benzyl esters : Two phenylmethyl (C₆H₅CH₂-) groups attached to the oxygen atoms of the fluorescein carboxylates.

The electronic configuration involves a conjugated π-system spanning the xanthene ring and ester linkages, which stabilizes the excited state and contributes to its luminescent properties. The benzyl groups serve as electron-donating substituents, potentially modulating the HOMO-LUMO energy gap and emission wavelength.

Key Structural Features :

| Component | Role in Fluorescence |

|---|---|

| Xanthene core | π-conjugated system for excitation |

| Benzyl esters | Electron donation, photostability |

| Ester linkages | Tunable reactivity and solubility |

Comparative Analysis of Fluorescein Ether Derivatives

O,O'-Fluorescein dibenzyl ether differs significantly from other fluorescein derivatives (e.g., fluorescein isothiocyanate, FITC). A comparative analysis highlights its unique properties:

The benzyl ester groups enhance lipophilicity and resistance to hydrolysis, making this derivative suitable for applications in non-aqueous environments.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for O,O'-fluorescein dibenzyl ether are not explicitly reported in the literature. However, theoretical insights can be drawn from its structural analogs:

Conformational Flexibility :

- The xanthene core adopts a rigid planar geometry, while the benzyl groups exhibit rotational freedom around the ester bonds.

- Steric hindrance between the benzyl groups and xanthene substituents may influence packing in the solid state.

Hypothetical Crystal Packing :

Aspect Expected Behavior Molecular Arrangement Herringbone or layered packing due to aromatic interactions Hydrogen Bonding Limited (no free -OH groups) Solvent Channels Possible inclusion of solvent molecules in voids

Experimental studies would require X-ray diffraction or neutron scattering to confirm these hypotheses.

Properties

IUPAC Name |

3',6'-bis(phenylmethoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-33-27-13-7-8-14-28(27)34(39-33)29-17-15-25(36-21-23-9-3-1-4-10-23)19-31(29)38-32-20-26(16-18-30(32)34)37-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWNSPDXNHMURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Thermodynamic Properties

DBE is compared to structurally similar ethers like benzyl phenyl ether (BPE) , diphenyl ether (DPE) , and 2-methoxy-naphthalene (2-MN) in liquid organic hydrogen carrier (LOHC) systems :

| Compound | ∆ₐH° (kJ·mol⁻¹) | ∆fH° (liquid, kJ·mol⁻¹) | Hydrogenation Enthalpy (kJ·mol⁻¹) |

|---|---|---|---|

| Dibenzyl Ether | 74.8 ± 1.5 | -120.3 ± 2.1 | +38.2 (less favorable) |

| Benzyl Phenyl Ether | 81.2 ± 1.7 | -98.5 ± 1.8 | +42.5 |

| Diphenyl Ether | 85.6 ± 1.9 | -75.4 ± 1.6 | +45.8 |

| 2-Methoxy-naphthalene | 88.3 ± 1.8 | -62.1 ± 1.5 | +29.7 (more favorable) |

Key Findings :

- DBE exhibits lower vaporization enthalpy than BPE and DPE, suggesting easier volatility .

- 2-Methoxy-naphthalene shows superior dehydrogenation thermodynamics due to methoxy group stabilization .

Reactivity in Hydrogenolysis and Catalytic Processes

DBE’s α-O-4 linkages are cleaved more efficiently than diaryl ethers (e.g., diphenyl ether) under catalytic hydrogenolysis using Ru/Co or Ni/P composites :

Hydrogenolysis Product Yields (Over RuCoP/SiO₂ Catalyst):

| Compound | Main Products (Yield %) | By-Products |

|---|---|---|

| Dibenzyl Ether | Toluene (88.0%), Benzene (20.3%) | Phenylmethanol (<5%) |

| Benzyl Phenyl Ether | Toluene (72.4%), Phenol (35.8%) | Benzyl Alcohol (12.6%) |

| Diphenyl Ether | Phenol (58.9%), Benzene (15.2%) | Biphenyl (9.8%) |

Mechanistic Insights :

Q & A

Q. What are the common synthetic routes for dibenzyl ether in laboratory settings?

Methodological Answer: Dibenzyl ether is synthesized via two primary routes:

- Alkaline hydrolysis of benzyl chloride: Reacting benzyl chloride with aqueous NaOH yields dibenzyl ether (67% yield) and benzyl alcohol. The reaction is temperature-dependent and can be optimized by using inert solvents (e.g., toluene) to suppress ether formation .

- Acid-catalyzed dehydration of benzyl alcohol: Using catalysts like TiOH-80 (titanium hydroxide) at 180°C facilitates the dehydration of benzyl alcohol to dibenzyl ether as an intermediate, with yields up to 83% under optimized conditions .

Key Data:

| Method | Catalyst/Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Alkaline hydrolysis | NaOH/H₂O | 67 | Benzyl alcohol |

| Acid-catalyzed dehydration | TiOH-80 | 83 | Water |

Q. How can dibenzyl ether be purified from complex reaction mixtures?

Methodological Answer: Purification typically involves flash chromatography with eluents like CH₂Cl₂-Hexane (10–20% CH₂Cl₂) to isolate dibenzyl ether from byproducts such as benzyl alcohol or unreacted precursors . For large-scale reactions, distillation under reduced pressure (boiling point: ~298°C) is effective. Analytical techniques like GC-MS or ¹H NMR (δ 4.5–4.6 ppm for OCH₂ protons) confirm purity .

Advanced Research Questions

Q. How does dibenzyl ether influence the crystallization pathway of SnO₂ nanoparticles in sol-gel synthesis?

Methodological Answer: Dibenzyl ether acts as a solvent and polymerization inducer in nonaqueous sol-gel synthesis of SnO₂ nanoparticles. Its aromatic rings create spatial hindrance, limiting particle growth and stabilizing smaller nanocrystals (~5–10 nm). The solvent’s ability to polymerize with tin(IV) chloride releases water, accelerating hydrolytic restructuring into rutile-type SnO₂ .

Key Data:

| Solvent | Particle Size (nm) | Crystallization Pathway |

|---|---|---|

| Dibenzyl ether | 5–10 | Polymerization-driven restructuring |

| Diisopropyl ether | 15–20 | Surface-limited polymerization |

Q. What role does dibenzyl ether play as an intermediate in N-alkylation reactions of amines?

Methodological Answer: In TiOH-80-catalyzed N-alkylation, dibenzyl ether forms via benzyl alcohol dehydration and subsequently undergoes ammonolysis with amines. The reaction proceeds in two steps:

Dehydration: Benzyl alcohol → dibenzyl ether (rate-limiting step, requiring acid sites).

C-O bond cleavage: Dibenzyl ether reacts with amines (e.g., aniline) to yield secondary amines (99% yield in 15 h). In-situ FTIR confirms acid-site dependency .

Mechanistic Insight:

Q. How can selective cleavage of C-O bonds in dibenzyl ether be achieved for synthetic applications?

Methodological Answer: Pd/activated carbon (Pd/AC) catalysts enable selective C-O bond cleavage at room temperature. The reaction favors cleavage at the benzyl-O bond due to lower bond dissociation energy (BDE: ~60 kcal/mol) compared to aryl-O bonds. Key parameters:

- Catalyst loading: 5 wt% Pd/AC.

- Solvent: Ethanol/water mixture.

- Conversion: >95% selectivity to toluene and phenol derivatives .

Comparative BDE Data:

| Bond Type | BDE (kcal/mol) | Cleavage Efficiency (%) |

|---|---|---|

| Benzyl-O (C₆H₅CH₂-O) | 60 | 95 |

| Aryl-O (C₆H₅-O) | 85 | <5 |

Q. How does dibenzyl ether behave under high-temperature catalytic conditions?

Methodological Answer: At 225–305°C, dibenzyl ether decomposes into benzaldehyde and toluene via acid-catalyzed pathways. Notably, gaseous H₂ does not participate in the mechanism, as confirmed by inert atmosphere studies (N₂ vs. H₂). Yield declines below 200°C due to kinetic limitations .

Thermal Stability Data:

| Temperature (°C) | Major Products | Yield (%) |

|---|---|---|

| 225–230 | Benzaldehyde, toluene | 85 |

| 136–200 | Unreacted dibenzyl ether | <20 |

Q. What analytical methods are critical for studying dibenzyl ether in reaction mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.